molecular formula C11H15ClN2O2S B2727432 (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate CAS No. 341967-60-0

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate

Cat. No.: B2727432
CAS No.: 341967-60-0
M. Wt: 274.76
InChI Key: SZKUAXZCZMUSKE-UHFFFAOYSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.76 g/mol . This compound is characterized by the presence of a thiazole ring, a chloro substituent, and a carbamate group attached to a cyclohexyl ring. It is used primarily in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with N-cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are key functional groups that contribute to its binding affinity and activity. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKUAXZCZMUSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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